2-(Tert-butyl)-6-nitro-1H-indole
Overview
Description
2-(Tert-butyl)-6-nitro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and nitro groups in the indole structure imparts unique chemical properties to this compound, making it of interest in both academic and industrial research.
Mechanism of Action
Target of action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, tert-butyl groups have been found to interact with proteins such as calmodulin . .
Mode of action
The mode of action refers to how the compound interacts with its target. For instance, the tert-butyl group is known to be a strong, non-nucleophilic base in organic chemistry, readily abstracting acidic protons from substrates . The nitro group might undergo reduction to form amines, which can further react with other compounds.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, compounds with tert-butyl groups have been found to be involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Without specific studies, it’s difficult to outline the ADME properties of “2-(Tert-butyl)-6-nitro-1H-indole”. Compounds with tert-butyl groups are generally well-absorbed and can be metabolized by various enzymes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, certain environmental factors like cooking oil fumes, haze, and cigarette smoke have been found to significantly inhibit the viability of certain cells at higher exposure concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-6-nitro-1H-indole typically involves the nitration of 2-(tert-butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position of the indole ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction conditions and minimizing the risk of hazardous exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-6-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the tert-butyl group can be oxidized using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(tert-butyl)-6-amino-1H-indole.
Substitution: Various substituted indoles depending on the electrophile used.
Oxidation: Oxidized derivatives of the indole ring or tert-butyl group.
Scientific Research Applications
2-(Tert-butyl)-6-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme activities or receptor interactions.
Medicine: Research into the pharmacological properties of indole derivatives includes potential applications in drug development. The nitro and tert-butyl groups can influence the biological activity of the compound, making it a candidate for medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-indole: Lacks the tert-butyl group, which affects its lipophilicity and biological activity.
2-(tert-butyl)-6-amino-1H-indole: The amino group provides different reactivity and biological properties compared to the nitro group.
Uniqueness
2-(Tert-butyl)-6-nitro-1H-indole is unique due to the presence of both the tert-butyl and nitro groups. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic environments, while the nitro group provides a site for redox reactions and further chemical modifications. This combination of functional groups makes the compound versatile for various applications in research and industry.
Properties
IUPAC Name |
2-tert-butyl-6-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQNCAZGNLRPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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